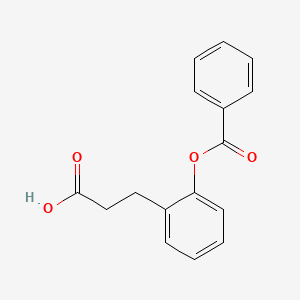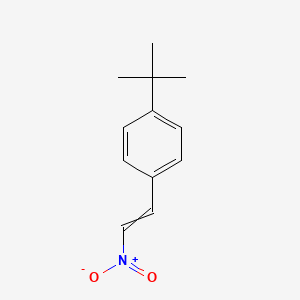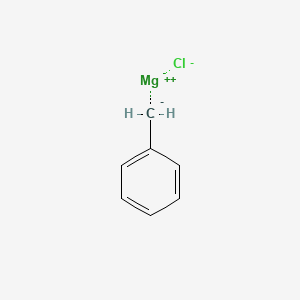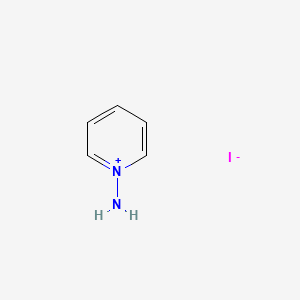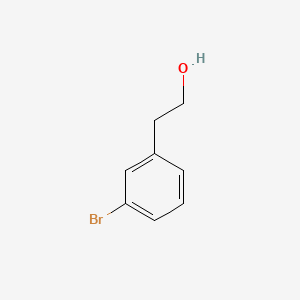![molecular formula C9H5BrClF3O B1273097 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone CAS No. 630404-09-0](/img/structure/B1273097.png)
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the CAS Number: 630404-09-0 . Its molecular formula is C9H5BrClF3O . It is a solid substance stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 . The Canonical SMILES representation is C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl .
Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone” is 301.49 g/mol . It has a computed XLogP3 value of 4.6 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 299.91644 g/mol . The topological polar surface area is 17.1 Ų , and it has a heavy atom count of 15 .
Applications De Recherche Scientifique
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, are used in the agrochemical and pharmaceutical industries . TFMP derivatives are primarily used to protect crops from pests .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source. However, it mentions that the biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Summary of Application : 2-Bromo-2-chloro-1,1,1-trifluoroethane (halothane) has been used as a fluorine-containing building block for the construction of trifluoromethyl and difluoromethylene motifs . Such structures have been found in several multifunctional materials and biologically important molecules .
Synthesis of Trifluoromethylpyridines
Synthesis of Multi-Halogenated Alkenes
- Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These have created interest among researchers to synthesize a variety of indole derivatives .
- Summary of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis of Indole Derivatives
Synthesis of 1,3-Diazole Derivatives
Safety And Hazards
The compound has been assigned the GHS07 and GHS05 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJRMPJQITKRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381958 |
Source


|
| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
630404-09-0 |
Source


|
| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


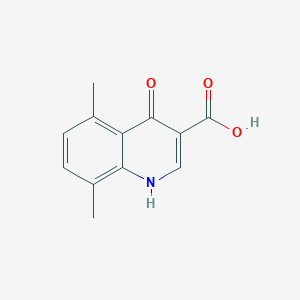

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)
